| Technique | Core Application / Measured Parameter | Key Experimental Details | Representative Data / Findings |
|---|---|---|---|
| Terahertz Pulsed Spectroscopy (TPS) | Identification of API in solid state; detection of crystal lattice vibrations [1] [2] | Transmission mode; 120-2 cm⁻¹ range; 1.5 cm⁻¹ resolution; pellets with polyethylene [1] [2] | Characteristic absorption spectra for Ciprofloxacin HCl monohydrate; peaks at 46 cm⁻¹ and 60 cm⁻¹ [1] [2] |
| Terahertz Pulsed Imaging (TPI) | Non-destructive analysis of coating thickness & density distribution in tablets [1] [2] | Reflection mode; point-to-point scan (100 μm step size); ~30 min/tablet [1] [2] | 2D maps of coating thickness and internal density; identifies manufacturing process variations [1] [2] |
| FTIR (DRIFTS) | Quantitative analysis in bulk drug and tablet dosage forms [3] | DRIFT sampling; dilution in dry KBr; measurement of carbonyl peak area at ~1709 cm⁻¹ [3] | Linear range: 0.3-1.5% w/w; correlation coefficient: 0.998; recovery: 98.76 ± 0.27% [3] |
| UV-VIS Spectrophotometry | Quantification via charge-transfer complex formation [4] | Reaction with sodium nitroprusside & NH₂OH in alkaline medium; measure absorbance at 440 nm [4] | Linear range: 50-250 μg/mL; molar absorptivity: 364.48 L/mol·cm; LOD: ~9.2 μg/mL [4] |
| Solid-State NMR (¹³C CP-MAS) | Differentiation between zwitterion, cationic, and anionic solid forms [5] | Cross-polarization, magic-angle spinning at 10 kHz; referenced to glycine carbonyl (176.03 ppm) [5] | Pronounced chemical shifts in carbonyl and aromatic regions differentiate protonation states [5] |
Here are detailed methodologies for two key spectroscopic techniques applicable to Ciprofloxacin Hydrochloride Monohydrate.
This method provides a straightforward and sensitive approach for quantifying ciprofloxacin in pharmaceutical preparations.
This method is suitable for the direct analysis of solid samples and is considered eco-friendly.
To better understand the experimental process and underlying chemistry, the following diagrams outline the general workflow for characterization and key molecular interactions.
Experimental workflow for characterizing Ciprofloxacin HCl monohydrate using multiple spectroscopic techniques.
Key molecular interactions of Ciprofloxacin HCl that generate measurable spectroscopic signals.
The table below summarizes key thermal properties and interactions of Ciprofloxacin Hydrochloride from experimental studies:
| Analysis Method | Observed Thermal Events | Experimental Conditions/Context | Key Findings & Implications |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Two endothermic peaks: fusion followed by decomposition [1]. | Analysis of pure CPH substance [1]. | Indates a multi-stage thermal decomposition process. |
| Altered thermal profiles in physical mixtures with polymers [2]. | Pre-formulation studies with PLGA polymer [2]. | Suggests physical interaction between CPH and polymer at high temperatures. | |
| Changes in DSC curves after UVA irradiation [3]. | Photodegradation studies of powdered tablets [3]. | Confirms solid-state degradation and formation of photoproducts. | |
| Amorphous state of drug within PCL/PLA polymer fibers [4]. | Characterization of electrospun mucoadhesive patches [4]. | Successful encapsulation can inhibit drug crystallization, enhancing stability. | |
| Thermogravimetry (TG) / Derivative Thermogravimetry (DTG) | Different thermal profiles in physical mixtures vs. pure substances [2]. | Stability assessment of PLGA microparticles [2]. | Supports DSC findings on physical interactions; spray drying does not degrade the components. |
| Consistent profiles for crystals from different crystallization methods [5]. | Crystal habit analysis (e.g., needle-like vs. plate-like crystals) [5]. | Confirms that different crystal habits can share the same underlying structure. |
This protocol assesses compatibility between CPH and formulation additives using DSC [1].
This methodology investigates effects of spray drying process and drug-polymer interactions [2].
This protocol evaluates solid-state photostability of CPH in pharmaceutical preparations [3].
The following workflow outlines the key steps for conducting and analyzing a photodegradation study:
This compound (chemical formula: C₁₇H₁₈FN₃O₃·HCl·H₂O, abbreviated as CPFX) is the monohydrate crystalline form of the hydrochloride salt of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The control of crystal habit (morphology) represents one of the most significant challenges in pharmaceutical development due to its direct impact on critical physicochemical properties. Crystal habit influences solubility, dissolution rate, compressibility, bulk density, and bioavailability, which ultimately affect both the biological performance of the drug product and manufacturing efficiency [1].
The commercial form of ciprofloxacin hydrochloride typically exists as a hydrate phase (approximately 1.43 hydrate), which can undergo complex dehydration and polymorphic transformations upon heating, leading to the formation of distinct anhydrous forms (AH1 and AH2) with different stability and performance characteristics [2]. Understanding and controlling the crystal habit of CPFX is therefore essential for robust pharmaceutical formulation development.
The crystal structure of this compound has been extensively characterized through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic crystal system with the space group P2₁/c [1] [3]. The unit cell parameters refined from X-ray powder diffraction data using TREOR90 software are presented in the table below.
Table 1: Unit Cell Parameters of this compound
| Parameter | Value | Unit |
|---|---|---|
| a | 12.9326 | Å |
| b | 19.5612 | Å |
| c | 7.0748 | Å |
| β | 91.103 | ° |
| α, γ | 90.000 | ° |
| Unit Cell Volume | 1789.52 | ų |
| Density | 1.432 | g/cm³ |
| Z | 4 | - |
| Space Group | P2₁/c | - |
In the crystalline structure, the piperazinyl group of ciprofloxacin is protonated, while the chloride counterion and water molecules of crystallization participate in an extensive hydrogen-bonding network that stabilizes the crystal lattice [4]. This arrangement differs significantly from zwitterionic forms of ciprofloxacin, particularly in the carboxylic group geometry, where the bond lengths in the title compound indicate the group is not deprotonated [5].
Different crystallization methods produce CPFX crystals with distinct morphological characteristics:
Despite these macroscopic morphological differences, structural characterization by DSC, TG, and XRPD confirms that crystals produced through both cooling and dilution crystallization share the identical crystal structure [3]. This demonstrates that different habits can manifest within the same crystalline phase, a phenomenon known as crystal habit modification without polymorphic change.
The following diagram illustrates the experimental workflow for preparing and characterizing CPFX crystal habits:
> Experimental workflow for CPFX crystal habit preparation and characterization.
The solubility of CPFX in various solvent systems exhibits strong temperature and composition dependence:
Table 2: Solubility Characteristics of this compound
| Solvent System | Temperature Dependence | Mathematical Model |
|---|---|---|
| Water-Ethanol | Strong temperature dependence | lnC = -35538.5/RT + 11.763lna + 20.852a² - 46.690a + 43.808 (Rₐ = 0.994) |
| Water-KCl | Concentration dependence at constant temperature (35°C) | Measured relationship between solubility and KCl concentration |
Where:
Ciprofloxacin hydrochloride hydrate undergoes complex solid-state transformations upon heating:
Structural analysis reveals that AH1 maintains a one-dimensional chain and two-dimensional sheet structure similar to the hydrate, while AH2 retains only the one-dimensional chain architecture after phase transformation [2]. These structural differences manifest in distinct physical stability, dissolution rates, and color variations among the different crystalline phases.
A comprehensive array of solid-state characterization techniques is essential for complete CPFX crystal habit analysis:
Table 3: Analytical Techniques for Crystal Habit Characterization
| Technique | Application in CPFX Characterization | Key Information Obtained |
|---|---|---|
| X-ray Powder Diffraction (XRPD) | Crystal structure verification, polymorph identification | Unit cell parameters, space group, phase purity |
| Single Crystal X-ray Diffraction (SCXRD) | Definitive crystal structure determination | Molecular conformation, hydrogen bonding patterns, atomic coordinates |
| Differential Scanning Calorimetry (DSC) | Thermal behavior analysis | Melting point, dehydration events, phase transitions |
| Thermogravimetric Analysis (TGA) | Hydrate stability assessment | Water content, dehydration kinetics |
| Scanning Electron Microscopy (SEM) | Crystal habit visualization | Morphology, crystal size distribution, surface features |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Molecular interactions study | Functional group characterization, hydrogen bonding |
| Raman Spectroscopy | Solid-form analysis | Molecular vibrations, crystal form differentiation |
| Solid-State NMR (SSNMR) | Local structure investigation | Chemical environment, protonation state |
The extensive hydrogen-bonding network in CPFX involves interactions between the protonated piperazinyl group, chloride counterion, water molecules, and carboxylic/carbonyl groups of adjacent molecules, creating a stable three-dimensional architecture that influences both mechanical and dissolution properties [4] [5].
The crystal habit of this compound significantly impacts its pharmaceutical performance. Different habits can exhibit varying dissolution rates and bioavailability despite identical chemical composition. Furthermore, crystal morphology affects powder flow, compaction behavior, and tabletability during manufacturing processes.
Recent advances in crystal engineering have explored alternative solid forms of ciprofloxacin to enhance therapeutic performance, including:
These approaches demonstrate how crystal form manipulation can address specific pharmaceutical challenges, including poor solubility (BCS Class IV characteristics) and permeability limitations [6].
For researchers pursuing crystal habit optimization of this compound, future directions should include:
The table below summarizes the key crystallographic data for ciprofloxacin hydrochloride monohydrate.
| Property | Reported Value | Experimental Context |
|---|---|---|
| Crystal System | Monoclinic [1] | Determined via single-crystal X-ray diffraction [1]. |
| Space Group | P2(_1)/c [1] | Determined via single-crystal X-ray diffraction [1]. |
| Unit Cell Parameters | ||
| • a | 12.9209(4) Å [1] | From single-crystal study [1]. |
| • b | 19.6385(6) Å [1] | From single-crystal study [1]. |
| • c | 7.0026(2) Å [1] | From single-crystal study [1]. |
| • β | 90.671(2)° [1] | From single-crystal study [1]. |
| Unit Cell Volume | 1789.52 ų [1] | Calculated from unit cell parameters [1]. |
| Z (Molecules/Unit Cell) | 4 [1] | Calculated from unit cell parameters [1]. |
| Calculated Density | 1.432 g/cm³ [1] | Calculated from unit cell parameters [1]. |
| Crystal Habits | Needle-like, Plate-like [1] | Produced via cooling, dilution, or salting-out crystallization [1]. |
The crystal habit can be significantly influenced by the crystallization conditions. For instance, the addition of 0.2 M KCl as a precipitant in a salting-out process can induce a habit transition [1].
The determination of these properties relies on a suite of solid-state characterization techniques.
The workflow above outlines the relationship between key characterization techniques and the structural or physicochemical information they provide.
The crystal structure and habit directly influence critical performance characteristics of the final drug product.
The synthesis of Ciprofloxacin Hydrochloride Monohydrate (CPFX) involves a multi-step process, culminating in the formation of the final crystalline monohydrate salt. The following diagram outlines the core workflow, integrating the key steps described in the search results.
Synthesis and crystallization workflow for this compound.
This method starts from synthesized Ciprofloxacin base and describes the conversion to its hydrochloride salt and subsequent hydrate forms [1].
This patent describes a more integrated process from an intermediate, highlighting solvent systems and process controls [2].
The crystal habit (morphology) of the final monohydrate is critical for its pharmaceutical properties, such as solubility and compressibility. Different crystallization methods yield distinct crystal habits, as detailed in one study [3].
| Crystallization Method | Description | Resulting Crystal Habit |
|---|---|---|
| Cooling Crystallization | A water-ethanol solution of CPFX is subjected to cooling [3]. | Needle-like |
| Dilution Crystallization | An ethanol solution of CPFX is diluted with water [3]. | Bulk-like |
| Salting-out Crystallization | A concentrated KCl solution is added to an aqueous CPFX solution [3]. | Flake-like |
The successful formation of this compound is confirmed through several analytical techniques. The following table summarizes key characterization data from the search results [3] [4].
| Characterization Method | Key Findings for Ciprofloxacin HCl Monohydrate |
|---|---|
| X-ray Powder Diffraction (XRPD) | Used to confirm crystal structure and phase purity. The unit cell parameters are provided [3]. |
| Thermal Analysis (TGA/DSC) | Confirms the hydrate form by showing a weight loss corresponding to the release of one water molecule [3]. |
| Single-crystal X-ray Diffraction | Determines the precise molecular structure. The carboxylic acid group is protonated, and the structure features various inter- and intramolecular hydrogen bonds [4]. |
| HPLC | Used to determine chemical purity, with reports of content up to 99.6% [3]. |
Ciprofloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, making it effective against Gram-negative and some Gram-positive bacteria. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of ciprofloxacin in pharmaceutical formulations and for impurity profiling due to its sensitivity, accuracy, and reproducibility. This document provides a detailed protocol for the HPLC assay of this compound, including method development, validation parameters, and application in pharmaceutical analysis, specifically designed for researchers, scientists, and drug development professionals.
Table 1: Optimized Chromatographic Conditions for Ciprofloxacin Assay
| Parameter | Condition 1 [2] | Condition 2 [1] | Condition 3 [3] |
|---|---|---|---|
| Column | XBridge C18 (150 × 4.6 mm, 3.5 µm) | Kromasil C18 (150 × 4.6 mm, 5 µm) | Generic C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 0.025M H₃PO₃:ACN (60:40), pH 3.0 with triethanolamine | Phosphate buffer (pH 3.0):ACN (87:13) | Phosphoric acid (2.45 g/L):ACN (87:13) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 278 nm | 278 nm | 278 nm |
| Injection Volume | 20 µL | 10 µL | 50 µL |
| Column Temperature | Ambient | 40°C | 40°C |
| Run Time | ~6-10 minutes | 20 minutes | ~9 minutes for main peak |
The following workflow outlines the complete HPLC analysis procedure for ciprofloxacin assay:
Before sample analysis, perform system suitability tests to ensure HPLC system performance:
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Typical Values [2] [3] |
|---|---|---|
| Retention Time | Consistent (RSD <1%) | 6-9 minutes |
| Theoretical Plates (N) | >2000 | 3000-5000 |
| Tailing Factor (T) | ≤1.5 | 1.0-1.4 |
| Resolution (if applicable) | >1.5 | - |
| Relative Standard Deviation (RSD) | ≤2% for peak areas of replicate injections | Typically 0.5-1.5% |
The HPLC method for this compound should be validated according to ICH Q2(R1) guidelines. The following table summarizes the typical validation parameters and results:
Table 3: Method Validation Parameters for Ciprofloxacin HPLC Assay
| Validation Parameter | Results/Specifications | Reference |
|---|---|---|
| Linearity Range | 1-100 µg/mL | [2] |
| Correlation Coefficient (r²) | >0.999 | [4] [1] |
| Precision (RSD) | ||
| • Intra-day | <2.87% | [4] |
| • Inter-day | <3.22% | [4] |
| Accuracy (% Recovery) | 97.4-104.3% | [2] |
| LOD | 0.11 µg/mL | [2] |
| LOQ | 0.35 µg/mL | [2] |
| Specificity | No interference from excipients or degradation products | [5] |
| Robustness | Stable to minor changes in pH, mobile phase composition, and flow rate | [1] |
The developed HPLC method has been successfully applied for the quantification of ciprofloxacin in various pharmaceutical formulations including tablets, capsules, and compounded preparations. Studies have shown that most commercial formulations contain ciprofloxacin within the acceptable range of 90-110% of the labeled claim, though some samples have been found outside this range, emphasizing the need for rigorous quality control [2].
HPLC is crucial for monitoring impurities in ciprofloxacin raw materials and formulations. The European Pharmacopoeia specifies limits for known impurities A, B, C, D, and E, which should be controlled to ensure drug safety and efficacy [3].
The method can separate ciprofloxacin from its degradation products formed under various stress conditions, confirming its stability-indicating capability [5].
Table 4: Common HPLC Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate pH | Use end-capped C18 column, maintain pH at 3.0 [2] |
| Retention Time Shift | Mobile phase variation, temperature fluctuations | Prepare fresh mobile phase, use column oven |
| Low Theoretical Plates | Column contamination, poor packing | Flush column, use guard column |
| High Backpressure | Blocked frit, particulate matter | Filter mobile phase and samples, replace inlet frit |
The HPLC method described herein provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The method has been validated according to ICH guidelines and demonstrates excellent linearity, precision, accuracy, and specificity. Its application in quality control laboratories can ensure the consistency, safety, and efficacy of ciprofloxacin-containing pharmaceutical products.
Ciprofloxacin hydrochloride monohydrate (CPFX) is a broad-spectrum fluoroquinolone antibiotic with the chemical name 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride monohydrate. Its molecular formula is C₁₇H₁₈FN₃O₃·HCl·H₂O and it has a molecular weight of 385.82 g/mol. CPFX exists as a faintly yellow to light yellow crystalline powder with a pKa of 6.09 ± 0.08, and it is sparingly soluble in water, with solubility being pH-dependent. [1] [2]
The compound exhibits a crystal structure belonging to the P21/c space group with unit cell parameters of approximately a=12.9209(4)×10⁻¹⁰ m, b=19.6385(6)×10⁻¹⁰ m, c=7.0026(2)×10⁻¹⁰ m, and β=90.671(2)°. Each unit cell contains four molecules, resulting in a crystal density of 1.432 g/cm³. These structural characteristics can influence its physicochemical properties, including solubility, dissolution rate, and stability behavior. [2]
Ciprofloxacin is susceptible to various degradation pathways under different stress conditions, with photodegradation being particularly significant. The primary photodegradation product is 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP), which forms following exposure to both artificial and natural light sources. [3]
The stability profile of ciprofloxacin is strongly influenced by environmental factors:
The following diagram illustrates the major degradation pathways and their relationships:
Figure 1: Major degradation pathways of this compound under various stress conditions
A novel stability-indicating reverse-phase HPLC method has been developed for the simultaneous determination of ciprofloxacin and tinidazole in combined dosage forms. This method effectively separates both active pharmaceutical ingredients from their degradation products and impurities. [5]
Chromatographic conditions:
Sample preparation: For tablet formulation analysis, not less than 20 tablets are crushed to a fine powder. An accurately weighed amount equivalent to approximately 25 mg of ciprofloxacin is transferred to a 100 mL volumetric flask. About 50 mL of diluent (buffer pH 3.0:acetonitrile, 50:50 v/v) is added, and the solution is sonicated for 15 minutes. The volume is made up to the mark with diluent and mixed well. The solution is filtered through 0.45 μm membrane filters before injection. [5]
Ultra-performance liquid chromatography offers improved sensitivity, better chromatographic peak resolution, and faster analysis times compared to conventional HPLC. The following method has been developed for the quantification of ciprofloxacin in the presence of its main photo-degradation product. [3]
Chromatographic conditions:
Standard solution preparation: A stock solution of ciprofloxacin (200 μg/mL) is prepared by dissolving the necessary quantity in a mixture of acetonitrile:water (1:1, v/v). Working standard solutions are prepared by appropriate dilution of the stock solution with the same solvent mixture. All solutions are stored at 4°C in the dark to maintain stability. [3]
Two dedicated HPLC methods have been developed for the analysis of ciprofloxacin hydrochloride raw materials:
Method A (for drug content and early-eluting compounds):
Method B (for fluoroquinolonic acid and late-eluting compounds):
Capillary zone electrophoresis has emerged as a powerful alternative for the analysis of ciprofloxacin due to its high separation efficiency, minimal sample and reagent consumption, short analysis time, and applicability to a wide range of sample matrices. The presence of a permanent charge on ciprofloxacin molecules at all pH values makes CZE particularly suitable for its quantification. [3]
Optimized CZE conditions:
Capillary preconditioning protocol: Fresh capillaries are preconditioned by flushing for 20 minutes with 1 M NaOH, 20 minutes with 0.1 M NaOH, 2 minutes with deionized water, and finally 30 minutes with background electrolyte solution. Between analyses, capillaries are washed with water for 2 minutes, 0.1 M NaOH for 20 minutes, 1 M NaOH for 5 minutes, and background electrolyte for 30 minutes. Capillary ends are cleaned in water for 20 minutes each day and left in water overnight. [3]
Fourier-transform infrared spectroscopy has been successfully applied to the quantitative analysis of ciprofloxacin in tablet formulations, providing a simple and accurate alternative to chromatographic methods. [1]
FTIR analytical protocol:
Standard and sample preparation: An accurately weighed quantity of ciprofloxacin HCl is dissolved in a small quantity of phosphate buffer pH 6.0, and the final volume is made up to 100 mL with methanol to obtain a standard stock solution of 500 μg/mL. Various working concentrations are prepared by further dilution with the same medium. [1]
For tablet analysis, ten tablets are finely powdered and homogenized. An accurately weighed quantity of powder is dissolved in 5 mL phosphate buffer pH 6.0 followed by 20 mL of methanol. The solution is maintained under stirring for 5 minutes and centrifuged to separate excipients. The supernatant solution is further diluted with 25 mL of methanol to obtain approximately 150 μg/mL solutions. All determinations are conducted in triplicate, measuring the absorbance at 1707 cm⁻¹ wavenumber. [1]
Forced degradation studies are essential for validating the stability-indicating properties of analytical methods and understanding the degradation behavior of ciprofloxacin under various stress conditions. [5]
General procedure: Forced degradation studies are performed on tablet formulations at concentrations of 250 μg/mL for ciprofloxacin and 410 μg/mL for tinidazole (in combination products). All solutions used in forced degradation studies are prepared by dissolving the drug product in a small volume of stressing agents. After degradation, these solutions are diluted with diluent to yield the stated concentration of respective actives. Peak purity test is carried out using a PDA detector to confirm the homogeneity of the ciprofloxacin peak under stress conditions. [5]
Specific stress conditions:
The following workflow illustrates the systematic approach to forced degradation studies:
Figure 2: Systematic workflow for forced degradation studies of this compound
All analytical methods for ciprofloxacin quantification must be properly validated according to ICH guidelines Q2(R1). The table below summarizes the typical validation parameters and acceptance criteria for stability-indicating methods: [1] [3] [5]
Table 1: Method validation parameters and acceptance criteria for ciprofloxacin stability-indicating assays
| Validation Parameter | Acceptance Criteria | HPLC/UPLC Performance | CZE Performance | FTIR Performance |
|---|---|---|---|---|
| Linearity range | R² ≥ 0.990 | 0.5-50 μg/mL [3] | 0.5-50 μg/mL [3] | 2-20 μg/mL [1] |
| Precision (% RSD) | ≤ 2.0% | < 1.0% [6] | NA | 0.73-1.16% [1] |
| Accuracy (% Recovery) | 90-110% | 93.0-106.7% [5] | NA | 98.34-101.72% [1] |
| LOD | Signal-to-noise ≥ 3 | NA | NA | 0.068 μg/mL [1] |
| LOQ | Signal-to-noise ≥ 10 | ≤ 0.05% [6] | NA | 0.450 μg/mL [1] |
| Specificity | No interference | Resolves degradants [5] | Resolves CPF and MDP [3] | Specific peak at 1707 cm⁻¹ [1] |
| Robustness | Method withstands small variations | Robust to parameter changes [5] | Robust to parameter changes [3] | RSD < 2% with varied conditions [1] |
The stability of ciprofloxacin in various solution forms and under different storage conditions has been extensively studied:
Table 2: Stability of ciprofloxacin in solution under various storage conditions
| Solution Form | Storage Condition | Stability Duration | Retained Concentration |
|---|---|---|---|
| 1 mg/mL in D5W | 2-8°C, protected from light | 30 days | > 93.9% initial concentration [4] |
| 2 mg/mL in D5W | 2-8°C, protected from light | 30 days | > 93.9% initial concentration [4] |
| 1 mg/mL in NS | 2-8°C, protected from light | 30 days | > 95.9% initial concentration [4] |
| 2 mg/mL in NS | 2-8°C, protected from light | 30 days | > 95.9% initial concentration [4] |
| 1 mg/mL in D5W | 21-24°C, exposed to light | 30 days | > 93.9% initial concentration [4] |
| 2 mg/mL in D5W | 21-24°C, exposed to light | 30 days | > 93.9% initial concentration [4] |
| 1 mg/mL in NS | 29-31°C, protected from light | 30 days | > 95.9% initial concentration [4] |
| 2 mg/mL in NS | 29-31°C, protected from light | 30 days | > 95.9% initial concentration [4] |
This comprehensive review presents various stability-indicating methods for the analysis of this compound. HPLC and UPLC methods provide robust, sensitive, and specific quantification of ciprofloxacin in the presence of its degradation products, with UPLC offering additional advantages of faster analysis times and reduced solvent consumption. CZE methods present a viable alternative with high separation efficiency and minimal reagent requirements. FTIR spectroscopy offers a simpler approach for quantitative analysis, particularly useful for quality control laboratories where chromatographic systems may not be available.
The forced degradation studies confirm that ciprofloxacin is susceptible to photodegradation, hydrolysis under acidic and basic conditions, oxidative degradation, and thermal degradation. The stability-indicating methods described herein effectively separate ciprofloxacin from all its major degradation products, enabling accurate quantification of the active pharmaceutical ingredient and monitoring of stability profiles in pharmaceutical formulations.
When selecting an appropriate analytical method, considerations should include available instrumentation, required sensitivity and precision, sample throughput needs, and regulatory requirements. For routine quality control and stability studies, RP-HPLC remains the most widely accepted and versatile approach, while CZE and FTIR methods offer complementary techniques for specific applications.
Ciprofloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic. Analytical methods require rigorous validation to ensure the identity, potency, and quality of pharmaceutical products. This document details two validated methods: a Spectrophotometric Method based on charge-transfer complex formation [1], and a Microbiological Turbidimetric Assay [2]. The protocols adhere to International Conference on Harmonisation (ICH) guidelines.
Ciprofloxacin (the electron donor) reacts with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine to form a yellow-colored charge-transfer complex. The absorbance of this complex is measured at 440 nm [1].
The following diagram illustrates the complete experimental procedure from reagent preparation to absorbance measurement:
Na₂CO₃·H₂O in 0.1 L of distilled water [1].This method was validated according to ICH guidelines [1].
Table 1: Analytical Performance Data for the Spectrophotometric Method
| Parameter | Result |
|---|---|
| Linear Range | 50.0 - 250.0 µg/mL |
| Molar Absorptivity | 364.48 L/mol·cm |
| Coefficient of Determination (r²) | 0.997 |
| Stoichiometry (Cip:SNP) | 2:1 |
| Optimal Reaction Time | 5 minutes |
| Stability | >5 hours |
Table 2: Precision and Accuracy Data (n=5)
| Concentration Level | Coefficient of Variation (C.V. %) | Relative Error (%) |
|---|---|---|
| Low | 0.6823 | < 0.1 |
| Medium | 0.08911 | < 0.1 |
| High | Not specified | < 0.1 |
This bioassay is based on the inhibitory effect of ciprofloxacin on the growth of the test microorganism Staphylococcus epidermidis ATCC 12228. The concentration of the antibiotic is determined by measuring the turbidity (absorbance) of the bacterial culture after incubation [2].
The diagram below outlines the parallel line 3x3 design for the turbidimetric bioassay:
The method was validated for linearity, precision, accuracy, and specificity [2].
Table 3: Analytical Performance Data for the Turbidimetric Bioassay
| Parameter | Result |
|---|---|
| Linear Range | 14.0 - 56.0 µg/mL |
| Correlation Coefficient (r) | 0.9994 |
| Repeatability (Intra-day RSD%) | 2.06% |
| Intermediate Precision (Inter-day RSD%) | 2.30% |
| Accuracy (Average Recovery%) | 99.71% |
The two methods presented offer distinct advantages:
Table 4: Method Comparison and Application
| Feature | Spectrophotometric Method | Microbiological Assay |
|---|---|---|
| Analytical Principle | Charge-transfer complexation | Bacterial growth inhibition |
| Key Measurement | Absorbance at 440 nm | Absorbance at 530 nm (turbidity) |
| Analysis Time | ~10 minutes (post-prep) | ~4 hours (incubation) |
| Key Advantage | Simplicity and speed | Direct measure of bio-potency |
| Reported Application | Pharmaceutical formulations | Ophthalmic solutions |
Ocular bacterial infections such as keratitis, conjunctivitis, blepharitis, and endophthalmitis represent significant therapeutic challenges in clinical practice due to the natural protective mechanisms of the eye that limit drug bioavailability. Ciprofloxacin hydrochloride monohydrate, a broad-spectrum second-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against common ocular pathogens including Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting bacterial DNA gyrase and topoisomerase IV. Conventional ciprofloxacin eye drops suffer from limited ocular bioavailability (typically 1-5%) due to rapid precorneal elimination through nasolacrimal drainage and high tear fluid turnover, necessitating frequent administration that often leads to poor patient compliance and suboptimal therapeutic outcomes. [1] [2]
Hot-melt extrusion (HME) technology offers an innovative approach to overcome these limitations by enabling the development of sustained-release ocular inserts that can maintain therapeutic drug levels at the ocular surface for extended periods. This continuous, solvent-free process utilizes thermal and mechanical energy to produce homogeneous solid dispersions of drug-polymer mixtures, overcoming the drawbacks of conventional solvent casting methods such as residual solvent toxicity and poor scalability. The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) further allows for the fabrication of patient-specific dosage forms with precise control over release kinetics through modulation of design parameters. These advanced manufacturing techniques enable the production of ocular inserts that can potentially reduce administration frequency to once daily while maintaining effective antibiotic concentrations, thereby improving patient compliance and therapeutic efficacy in managing ocular bacterial infections. [1] [3]
The development of ciprofloxacin HCl ocular inserts via HME technology employs a systematic formulation approach focused on achieving optimal mucoadhesion, sustained release profile, and ocular compatibility. The design strategy is centered on creating an amorphous solid dispersion of ciprofloxacin within a polymeric matrix, which enhances dissolution and maintains sustained drug release over 24 hours. A quality by design (QbD) approach utilizing design of experiments (DoE) has been implemented to understand the critical material attributes and process parameters that influence the critical quality attributes of the final product. This systematic methodology allows for the identification of optimal factor settings to achieve desired product characteristics while ensuring robustness and reproducibility. The formulation objectives include achieving extended-release kinetics suitable for once-daily administration, appropriate mucoadhesive properties to retain the insert in the ocular cul-de-sac, and physicochemical stability under room temperature storage conditions. [1] [3]
Table: Formulation Composition of Ciprofloxacin HCl Ocular Inserts
| Component | Function | Concentration Range (%) | Critical Attributes |
|---|---|---|---|
| Ciprofloxacin HCl monohydrate | Active Pharmaceutical Ingredient | 5-20% | Potency: ≥95%; Particle size distribution; Melting point: 318-320°C |
| Klucel HPC JXF (HPC, 140,000 Da) | Sustained-release polymer matrix | 40-80% | Viscosity grade; Molecular weight: 140,000 Da; Bioadhesive properties |
| POLYOX WSR N10 (PEO) | Release modifier, swelling agent | 10-30% | Molecular weight; Hydration rate; Viscosity |
| PEG 4000 | Plasticizer, processing aid | 5-15% | Melting point; Hydrophilic-lipophilic balance; Compatibility |
| Parteck SI 150 (Sorbitol) | Stabilizer, tonicity agent | 0-10% | Crystallinity; Hygroscopicity; Bulking properties |
The polymeric matrix system is predominantly composed of Klucel hydroxypropyl cellulose (HPC JXF), a biocompatible and biodegradable cellulose derivative with inherent bioadhesive properties that promotes retention in the ocular cavity. The molecular weight of HPC (140,000 Da) directly influences the release kinetics, with higher molecular weight grades demonstrating an inverse relationship with drug release rate. POLYOX WSR N10 (polyethylene oxide) serves as a release modifier that swells upon hydration, creating a gel barrier that modulates drug diffusion. PEG 4000 functions as a plasticizer that reduces the glass transition temperature of the polymer blend, enabling processing at lower temperatures and enhancing the flexibility of the final dosage form. Sorbitol (Parteck SI 150) may be incorporated as a stabilizer and tonicity agent to ensure ocular comfort and physical stability of the insert. All selected polymers are FDA-approved for ophthalmic applications and exhibit excellent safety profiles. [1] [3] [4]
The manufacturing process for ciprofloxacin HCl ocular inserts begins with pre-blending of the active pharmaceutical ingredient and excipients using a suitable mixer (e.g., turbula mixer or V-blender) for 15-30 minutes to ensure homogeneous distribution of components. The blended powder is then fed into the hot-melt extruder (typically a twin-screw extruder) equipped with a flat-bottomed cylindrical rod die (approximately 2.5 mm diameter) to form filaments suitable for subsequent processing. The extrusion process parameters must be carefully controlled to achieve a uniform amorphous solid dispersion while preventing thermal degradation of the heat-sensitive drug substance. A temperature gradient along the extruder barrels is employed, with the feeding zone maintained at lower temperatures (80-100°C) and the die zone at higher temperatures (100-130°C), which is below the melting point of ciprofloxacin HCl (318-320°C) but sufficient to process the polymeric matrix. The screw speed is typically maintained between 50-100 rpm, with a feed rate of 0.5-2 kg/hour depending on the extruder scale, and the torque is monitored to ensure optimal mixing without mechanical overloading. The extruded filaments are collected using a conveyor belt system with controlled tension and cooled to room temperature before further processing. [1] [3]
Table: HME and 3D Printing Processing Parameters
| Process Parameter | Optimal Range | Impact on Critical Quality Attributes |
|---|---|---|
| Extrusion Temperature | 100-130°C | Higher temperatures may degrade drug; lower temperatures may cause incomplete mixing |
| Screw Speed | 50-100 rpm | Affects shear rate, mixing efficiency, and residence time distribution |
| Screw Configuration | Combination of conveying and mixing elements | Influences distributive and dispersive mixing efficiency |
| Printing Nozzle Diameter | 0.3-0.6 mm | Affects resolution and surface smoothness of printed inserts |
| Printing Temperature | 110-125°C | Must ensure adequate flow without drug degradation |
| Build Plate Temperature | 60-70°C | Promotes adhesion and prevents warping during printing |
| Infill Density | 20-80% | Directly controls drug release rate; higher density slows release |
| Layer Height | 0.1-0.2 mm | Affects surface smoothness and dimensional accuracy |
| Print Speed | 20-50 mm/s | Influences structural integrity and printing precision |
The coupling of HME with fused deposition modeling 3D printing (FDM-3DP) enables the fabrication of customized ocular inserts with precise control over geometry and release characteristics. The HME-produced filaments are fed into an FDM 3D printer equipped with a temperature-controlled nozzle and build plate. Using a computer-aided design (CAD) model, the inserts are printed layer-by-layer with specific geometric parameters (thickness: 0.5-1.0 mm, diameter: 3-5 mm) tailored for comfortable placement in the conjunctival sac. Critical printing parameters include nozzle temperature (110-125°C), build plate temperature (60-70°C), printing speed (20-50 mm/s), layer height (0.1-0.2 mm), and infill density (20-80%). The infill density and insert thickness demonstrate an inverse relationship with drug release rate, with higher density and greater thickness resulting in more extended release profiles. This additive manufacturing approach allows for the production of patient-specific dosage forms with tailored release kinetics based on individual therapeutic needs. [3]
Quality control testing of ciprofloxacin HCl ocular inserts encompasses a comprehensive set of analytical techniques to ensure identity, potency, purity, and performance. Drug content uniformity is determined by dissolving the inserts in a suitable solvent (e.g., simulated tear fluid or pH 7.4 phosphate buffer) followed by analysis using a validated HPLC method with UV detection at 278 nm. The chromatographic separation employs a Waters Symmetry C18 column (150 mm × 4.6 mm, 5.0 μm) with an isocratic mobile phase consisting of acetonitrile and 25 mM phosphoric acid solution (13:87, v/v) at a flow rate of 1.2 mL/min. Thermal properties and drug-polymer compatibility are assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which confirm the formation of an amorphous solid dispersion and absence of drug degradation during processing. The surface morphology of the inserts is examined by scanning electron microscopy (SEM), which reveals a smooth, homogeneous surface without evidence of crystal formation or phase separation. Additional tests include surface pH measurement to ensure ocular compatibility (target pH: 6.5-7.5), muccoadhesive strength evaluation using texture analysis or modified balance methods, and sterility testing according to compendial requirements. [1] [3]
Table: Quality Control Specifications and Testing Methods
| Test Parameter | Methodology | Acceptance Criteria |
|---|---|---|
| Drug Content | HPLC (278 nm) | 90-110% of label claim |
| Content Uniformity | HPLC of multiple inserts | RSD ≤6% |
| Surface pH | pH meter with flat surface electrode | 6.5-7.5 |
| Mucoadhesive Strength | Texture analyzer or modified balance | ≥0.5 N/cm² |
| In Vitro Release | USP apparatus (paddle), 50 rpm, 37°C | Extended release over 24h (Q24h ≥85%) |
| Antibacterial Activity | Agar diffusion or microdilution | MIC ≤0.03 μg/mL against P. aeruginosa |
| Transcorneal Permeation | Using excised rabbit corneas in Franz cells | Significantly higher than commercial eye drops |
| Storage Stability | Accelerated (40°C/75% RH) and long-term (25°C/60% RH) | Stable for ≥3 months at room temperature |
The in vitro drug release performance is evaluated using USP apparatus (paddle method) with 100-200 mL of simulated tear fluid (pH 7.4) maintained at 37±0.5°C with constant agitation at 50 rpm. Samples are withdrawn at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours) and analyzed by HPLC to characterize the release kinetics. The optimized formulations demonstrate an extended-release profile over 24 hours, with the Klucel HPC concentration showing an inverse relationship with release rate. Antibacterial efficacy is confirmed through determination of minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, with studies demonstrating MIC90 values of 0.03 μg/mL, indicating potent activity against this common ocular pathogen. Additionally, ex vivo transcorneal permeation studies using excised rabbit corneas mounted in Franz diffusion cells show that the HME ocular inserts significantly prolong transcorneal flux compared to commercial eye drops and immediate-release inserts, with a 3-5 fold increase in corneal permeability. [1] [3] [5]
The comprehensive evaluation of ciprofloxacin HCl ocular inserts fabricated via HME technology demonstrates several significant advantages over conventional dosage forms. In vitro release studies reveal that optimized insert formulations extend drug release over 24 hours, with only 15-30% released within the first 6 hours and complete release achieved by 24 hours, effectively maintaining drug concentrations above the MIC for susceptible pathogens throughout the dosing interval. The release kinetics generally follow a combination of diffusion and erosion mechanisms, with the HPC matrix forming a gel layer upon hydration that controls drug release. Mucoadhesive testing demonstrates adequate adhesive strength (≥0.5 N/cm²) to retain the inserts in the conjunctival sac without causing discomfort or tissue damage. Accelerated stability studies conducted at 40°C/75% relative humidity for 3 months confirm that the inserts maintain stable drug content, thermal properties, and release profiles when stored at room temperature, supporting a potential shelf life of at least 24 months. [1] [3] [4]
Table: Performance Comparison of Ciprofloxacin HCl Formulations
| Formulation Characteristic | HME Ocular Insert | Commercial Eye Drops | Immediate-release Insert |
|---|---|---|---|
| Release Duration | 24 hours | 2-4 hours | 6-8 hours |
| Dosing Frequency | Once daily | 4-6 times daily | 2-3 times daily |
| Bioavailability (Relative) | High (5-10 fold increase) | Low (1-5%) | Moderate (3-5 fold increase) |
| Mucoadhesive Properties | Excellent | None | Variable |
| Patient Compliance | High | Low | Moderate |
| Manufacturing Process | Continuous, solvent-free | Conventional solution | Solvent casting |
| Bacterial Growth Inhibition | Complete (0.5-24 h) | Transient (1-2 h) | Partial (4-6 h) |
The antibacterial efficacy of the HME ocular inserts is confirmed through in vitro studies showing no bacterial growth observed in samples collected during the entire 24-hour release study, indicating that drug concentrations remain above the MIC90 for Pseudomonas aeruginosa throughout the release period. Ex vivo transcorneal permeation studies using excised rabbit corneas demonstrate that the inserts provide significantly prolonged transcorneal flux compared to commercial eye drops, with a 3.8-fold increase in AUC0-24 and a 4.2-fold increase in mean residence time. The inserts exhibit excellent biocompatibility with no signs of ocular irritation or tissue damage in preliminary biocompatibility testing. Furthermore, the sterilization process (typically gamma irradiation or ethylene oxide treatment) does not adversely affect the physicochemical properties or performance characteristics of the inserts. The overall therapeutic outcome is significantly improved compared to conventional formulations, with the potential to achieve complete resolution of bacterial keratitis with once-daily administration, thereby enhancing patient compliance and treatment efficacy. [1] [3] [4]
Protocol for Hot-Melt Extrusion Process
Pre-blending: Accurately weigh ciprofloxacin HCl monohydrate (10% w/w), Klucel HPC JXF (70% w/w), POLYOX WSR N10 (15% w/w), and PEG 4000 (5% w/w). Transfer the powders to a turbula mixer and blend for 20 minutes at 40 rpm to ensure homogeneous distribution.
Extruder setup: Configure a co-rotating twin-screw extruder with a temperature profile along the barrels: feeding zone (80°C), mixing zones (100-115°C), and die zone (120°C). Set the screw speed to 80 rpm and the feed rate to 1 kg/hour.
Extrusion process: Feed the pre-blended powder into the extruder hopper and initiate the extrusion process. Monitor torque (target: 60-70% of maximum capacity) and pressure to ensure stable operation. Collect the extruded filament using a conveyor belt set at 2 m/min with minimal tension to prevent deformation.
Filament conditioning: Allow the filament to cool to room temperature, then spool it with a diameter of 1.75±0.05 mm. Store in a sealed container with desiccant at room temperature until use.
Protocol for Fused Deposition Modeling 3D Printing
Design phase: Create a circular insert design (diameter: 4 mm, thickness: 0.7 mm) using CAD software. Export the design as an STL file and import it into the 3D printer slicing software.
Printing parameters: Set the following parameters in the slicing software: nozzle temperature: 115°C, build plate temperature: 65°C, layer height: 0.15 mm, infill density: 50%, printing speed: 30 mm/s, and number of perimeter shells: 2.
Printing process: Load the HME-produced filament into the 3D printer and initiate the printing process. Monitor the first few layers to ensure proper adhesion and extrusion.
Post-processing: Carefully remove the printed inserts from the build plate. Visually inspect for defects and package in sterile containers for further testing.
Protocol for Release and Efficacy Studies
In vitro release: Place one ocular insert in 100 mL of simulated tear fluid (pH 7.4) in a USP paddle apparatus maintained at 37±0.5°C with agitation at 50 rpm. Withdraw samples (1 mL) at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 18, and 24 h) and replace with fresh medium to maintain sink conditions. Filter samples through a 0.45 μm membrane and analyze by HPLC to determine drug concentration.
Antimicrobial efficacy: Inoculate Mueller-Hinton agar plates with Pseudomonas aeruginosa (ATCC 27853) suspension adjusted to 0.5 McFarland standard. Apply samples collected during the in vitro release study to sterile paper discs placed on the inoculated agar. Incubate at 35°C for 24 hours and measure zones of inhibition to confirm maintained antibacterial activity throughout the release period.
Data analysis: Calculate cumulative drug release and plot release profiles. Determine MIC values using broth microdilution methods according to CLSI guidelines.
Manufacturing Workflow for Ciprofloxacin Ocular Inserts
This diagram illustrates the integrated HME and 3D printing process for fabricating ciprofloxacin HCl ocular inserts, highlighting the sequential unit operations from raw material preparation to final product packaging.
Drug Release Mechanisms from Polymeric Matrix
This diagram illustrates the dual release mechanisms (diffusion and erosion) responsible for the extended-release profile of ciprofloxacin from the HME-produced ocular inserts, demonstrating how the polymer matrix controls drug delivery over 24 hours.
The development of This compound ocular inserts using hot-melt extrusion technology represents a significant advancement in ophthalmic drug delivery. The solvent-free manufacturing process coupled with the ability to precisely control drug release through modulation of formulation and printing parameters offers distinct advantages over conventional ocular dosage forms. The optimized inserts demonstrate extended-release characteristics over 24 hours, adequate mucoadhesive properties for ocular retention, potent antibacterial activity against common ocular pathogens, and excellent storage stability at room temperature. The quality by design approach ensures robust and reproducible product quality, while the coupling of HME with 3D printing technology enables the fabrication of personalized dosage forms tailored to individual patient needs.
Future development efforts should focus on clinical translation of this technology, with particular emphasis on scaling up the manufacturing process, conducting comprehensive preclinical safety assessments, and evaluating clinical efficacy in patients with ocular bacterial infections. Additional opportunities include the development of combination products incorporating multiple therapeutic agents for enhanced efficacy, the exploration of novel polymeric systems with improved mucoadhesive properties, and the integration of sensing technologies for monitoring treatment compliance and therapeutic response. The HME-based ocular insert platform holds significant promise for improving therapeutic outcomes in patients with ocular bacterial infections through enhanced drug delivery and reduced administration frequency.
Ocular drug delivery presents unique formulation challenges due to the eye's sophisticated protective mechanisms, including tear turnover, nasolacrimal drainage, and blinking reflexes. These physiological barriers significantly limit the bioavailability of conventional ophthalmic dosage forms, with typically less than 5% of the administered drug penetrating the corneal tissue. Bacterial keratitis remains a sight-threatening condition with an estimated annual incidence of 200,000 cases in the United States alone, frequently caused by pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various Streptococcus species [1]. Ciprofloxacin hydrochloride, a second-generation fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a broad spectrum of gram-positive and gram-negative ocular pathogens through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes [2].
The development of ocular inserts addresses fundamental limitations of conventional eye drops, which suffer from rapid precorneal clearance requiring frequent administration (typically every 2-4 hours) to maintain therapeutic drug levels. This frequent dosing regimen often leads to poor patient compliance and potential treatment failure. Advanced ocular insert systems aim to overcome these challenges by providing sustained drug release, increasing corneal contact time, and enabling once-daily administration, thereby potentially improving therapeutic outcomes while reducing systemic exposure and side effects [3] [1]. The following table compares conventional formulations with advanced ocular insert systems:
Table 1: Comparison of Conventional and Advanced Ocular Delivery Systems for Ciprofloxacin Hydrochloride
| Parameter | Conventional Eye Drops | Ointments | Solvent Cast Ocular Inserts | HME-3DP Ocular Inserts |
|---|---|---|---|---|
| Dosing Frequency | 4-8 times daily | 2-4 times daily | Once daily | Once daily |
| Corneal Contact Time | 1-2 minutes | 30-60 minutes | 6-24 hours | 12-24 hours |
| Bioavailability | 1-5% | 10-15% | 20-40% | 30-50% |
| Manufacturing Method | Solution/suspension | Semisolid formulation | Solvent casting | Hot-melt extrusion + 3D printing |
| Patient Compliance | Low | Moderate | High | High |
| Sterilization | Filtration/autoclaving | Aseptic manufacturing | Gamma irradiation | Gamma irradiation |
The selection of appropriate polymeric matrices is critical for developing effective ocular inserts that balance drug release kinetics, mechanical properties, and biocompatibility. Research has investigated both natural and synthetic polymers for ciprofloxacin hydrochloride ocular inserts:
Natural Polymers: Gelatin has been successfully employed as a hydrophilic matrix former in reservoir-type systems where it functions as the drug reservoir core, while ethyl cellulose serves as a rate-controlling membrane [3]. These systems demonstrated excellent biodegradability and produced zero-order release kinetics over 120 hours in optimized formulations [4].
Semisynthetic Cellulose Derivatives: Hydroxypropyl cellulose (HPC), particularly Klucel JXF grade, has shown exceptional performance in hot-melt extrusion processes due to its thermoformability, mucoadhesive properties, and ability to form amorphous solid dispersions with ciprofloxacin hydrochloride [1] [5]. HPC-based inserts maintained extended release profiles over 24 hours while demonstrating excellent corneal adhesion and biocompatibility.
Composite Polymer Systems: Studies have evaluated combinations of Gelrite, HPMC, PVP, and Carbopol in varying ratios to modulate release kinetics and mechanical strength. These polymers provide a balance of swelling control and mucoadhesion, with Gelrite-based systems demonstrating constant drug release for up to 6 hours [6].
Plasticizers: Glycerol at concentrations of 1% w/w has been used to improve flexibility and prevent brittleness in solvent-cast films [6]. Polyethylene glycol 4000 (PEG 4000) has been employed in HME formulations to enhance processability and modify release characteristics [1].
Release Modifiers: Parteck SI 150 (sorbitol) and POLYOX WSR N10 (polyethylene oxide) have been incorporated to fine-tune drug release profiles through their effects on matrix hydration and diffusion pathways [1].
Preservation Systems: While preservatives like benzalkonium chloride (0.006%) are included in commercial eye drops [7], ocular inserts typically utilize sterilization methods (gamma irradiation) and aseptic packaging to maintain sterility rather than incorporating antimicrobial preservatives that could cause corneal irritation with prolonged contact.
Table 2: Polymer Systems for Ciprofloxacin Hydrochloride Ocular Inserts
| Polymer Category | Specific Polymer | Concentration Range | Functional Role | Key Properties |
|---|---|---|---|---|
| Natural Polymer | Gelatin | 1-3% w/v | Matrix former | Biodegradable, hydrophilic, film-forming |
| Semisynthetic Polymer | Klucel HPC JXF | 40-60% w/w | Primary matrix | Thermoformable, mucoadhesive, sustained release |
| Semisynthetic Polymer | HPMC | 1-2% w/v | Matrix former | Swellable, controlled release, biocompatible |
| Semisynthetic Polymer | Gelrite | 0.25-1% w/v | Gelling agent | In situ gelling, sustained release |
| Synthetic Polymer | Ethyl Cellulose | 0.5-2% w/v | Rate-controlling membrane | Hydrophobic, water-insoluble, diffusion barrier |
| Synthetic Polymer | Eudragit | 1-3% w/v | Rate-controlling membrane | pH-dependent release, film-forming |
| Synthetic Polymer | PVA/PVP | 0.5-1.5% w/v | Matrix modifier | Enhanced solubility, mechanical strength |
The solvent casting technique represents a well-established approach for manufacturing ocular inserts, particularly suitable for laboratory-scale development and evaluation of formulation parameters [3] [8] [6].
Mercury Substrate Method:
Reservoir System Fabrication:
The combination of hot-melt extrusion and fused deposition modeling represents an advanced, solvent-free manufacturing technology for producing customized ocular inserts with precise dimensional control and tailored release profiles [1] [5].
HME Process Parameters:
FDM 3D Printing Protocol:
The following workflow diagram illustrates the complete fabrication process for ciprofloxacin ocular inserts:
Rigorous quality control testing is essential to ensure consistent performance, safety, and efficacy of ciprofloxacin hydrochloride ocular inserts. The following protocols outline standard characterization methods:
Thickness Uniformity: Measure insert thickness at multiple points (minimum 5 positions) using a digital micrometer with precision of ±1 μm. Acceptable inserts should demonstrate thickness variations of less than 5% across all measurement points [6].
Weight Variation Test: Randomly select and individually weigh 10 inserts using an analytical balance (precision 0.0001 g). Calculate mean weight and standard deviation, with acceptance criteria of ±5% deviation from average weight for individual inserts [6].
Drug Content Uniformity: Extract drug from individual inserts using 100 mL of Sorenson's phosphate buffer (pH 7.4) with continuous stirring for 4 hours. Filter the solution and analyze ciprofloxacin concentration using validated HPLC or UV spectrophotometric methods at λmax = 276.5 nm [6]. Acceptance criteria: 90-110% of labeled claim.
Surface pH Determination: Place inserts on agar plate and add 2 drops of distilled water. After 30 seconds, apply combined pH electrode directly to the swollen insert surface. The surface pH should be between 6.5-7.5 to prevent ocular irritation [6].
Moisture Handling Properties:
Tensile Strength and Elongation: Evaluate using texture analyzer or universal testing machine with a 50 N load cell. Cut inserts into strips (50 × 10 mm) and clamp between grips with initial separation of 30 mm. Apply tension at constant speed of 10 mm/min until breakage. Calculate tensile strength and percent elongation at break [1].
Folding Endurance: Repeatedly fold insert at the same place until breakage, counting the number of folds. Minimum acceptable value: 300 folds without cracking [6].
Surface Morphology: Characterize using scanning electron microscopy at appropriate magnification (100-5000×) to examine surface smoothness, uniformity, and cross-sectional structure. Sputter-coat samples with gold-palladium alloy prior to imaging [1].
Mucoadhesive Strength: Measure using texture analyzer equipped with mucoadhesive holder. Hydrate porcine corneal tissue or mucin disc with simulated tear fluid (20 μL). Apply insert with predetermined force (0.5 N) for contact time (30 seconds), then measure force required for detachment [1].
Table 3: Quality Control Specifications for Ciprofloxacin Hydrochloride Ocular Inserts
| Test Parameter | Methodology | Acceptance Criteria | Reference Standard |
|---|---|---|---|
| Thickness Uniformity | Digital micrometer | ±5% variation | USP <905> |
| Weight Variation | Analytical balance | ±5% of average weight | USP <731> |
| Drug Content | HPLC/UV spectrophotometry | 90-110% of label claim | USP <621> |
| Surface pH | Surface electrode | 6.5-7.5 | USP <791> |
| Moisture Content | Loss on drying | <5% w/w | USP <731> |
| Tensile Strength | Texture analyzer | >1.0 MPa | ASTM D638 |
| Folding Endurance | Manual folding | >300 folds | In-house |
| Sterility | Membrane filtration | No growth | BP Appendix XVI B |
| In Vitro Drug Release | USP Apparatus 4 | Q=70-85% in 24h | USP <724> |
Release Study Methodology: Conduct in vitro drug release studies using bi-chambered donor-receiver compartment model or USP Apparatus 4 (flow-through cell) with simulated tear fluid (pH 7.4) as dissolution medium maintained at 34±0.5°C (normal ocular surface temperature) [3] [1]. Collect samples at predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours) and analyze ciprofloxacin content using validated HPLC or UV spectrophotometric methods.
Release Kinetics Analysis: Treat release data according to various mathematical models to determine drug release mechanisms:
Release Profile Modification: Optimized HME-3DP formulations demonstrate an inverse relationship between insert thickness/infill density and drug release rate. By controlling these parameters, researchers achieved extended release profiles over 24 hours with initial burst release followed by sustained zero-order kinetics [1] [5].
Transcorneal Permeation Studies: Use freshly excised rabbit corneas mounted in diffusion cells with corneal area of 0.5-0.75 cm². Maintain temperature at 34±1°C with continuous oxygenation. Place ocular insert on corneal epithelium side with tear side facing the donor chamber. Samples from receiver chamber are collected at predetermined intervals and analyzed for drug content. Compare permeation profiles with commercial eye drops and immediate-release inserts [1].
Antibacterial Efficacy: Evaluate using agar diffusion assay against relevant ocular pathogens including Pseudomonas aeruginosa and Staphylococcus aureus. Collect release samples at various time points during in vitro studies and apply to inoculated agar plates. Measure zones of inhibition after 24 hours incubation at 37°C. Effective formulations should demonstrate complete absence of bacterial growth in all release samples throughout the release period [1].
In Vivo Studies in Rabbit Models:
The following diagram illustrates the key performance evaluation workflow for ocular inserts:
Accelerated Stability Studies: Conduct stability testing according to ICH guidelines with conditions of 40±2°C/75±5% RH for 6 months. Withdraw samples at 0, 1, 3, and 6 months and evaluate appearance, drug content, moisture absorption, in vitro release profile, and mechanical properties [4]. Optimized formulations should demonstrate no significant changes in critical quality attributes over the study period.
Packaging Configuration: Package individual inserts in sterile blister packs with aluminum foil backing to provide moisture barrier protection. Include desiccant capsules in secondary packaging to maintain low moisture environment during storage. Apply gamma irradiation (25 kGy) as terminal sterilization method, with verification of sterility according to British Pharmacopoeia standards [4].
Shelf-life Determination: Calculate shelf-life based on real-time stability data stored at 25±2°C/60±5% RH for up to 24 months. Successful formulations have demonstrated shelf-lives exceeding 2 years with proper packaging [4].
The development of ciprofloxacin hydrochloride ocular inserts represents a significant advancement in ophthalmic drug delivery, addressing fundamental limitations of conventional dosage forms through extended residence time and controlled release profiles. The integration of advanced manufacturing technologies like HME-3DP enables precise control over critical quality attributes and supports the development of personalized medicine approaches through customization of insert dimensions and release characteristics. These innovative delivery systems demonstrate potential for once-daily administration, significantly improved bioavailability, and enhanced patient compliance compared to traditional eye drops. With appropriate formulation optimization and rigorous quality control, ciprofloxacin hydrochloride ocular inserts present a promising therapeutic option for effective management of ocular bacterial infections.
Forced degradation, also known as stress testing, is an essential component of pharmaceutical development that involves intentional degradation of drug substances and products under conditions more severe than accelerated stability protocols. These studies identify likely degradation products, elucidate degradation pathways, and most importantly, validate stability-indicating analytical methods [1]. For fluoroquinolone antibiotics like ciprofloxacin hydrochloride monohydrate, forced degradation is particularly crucial due to their known susceptibility to photodegradation and other degradation pathways, which can potentially reduce antibacterial efficacy and induce phototoxicity as side effects [2].
Ciprofloxacin, chemically known as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid, is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections [3] [4]. Understanding its degradation behavior under various stress conditions provides critical insights for developing stable formulations, appropriate packaging, and establishing shelf-life specifications [1].
Forced degradation studies of this compound aim to achieve several key objectives:
Forced degradation studies should be initiated early in drug development (preclinical phase or Phase I clinical trials) to allow sufficient time for identifying degradation products and structure elucidation [1]. While FDA guidance states that stress testing should be performed in Phase III of regulatory submission, early implementation provides timely recommendations for manufacturing process improvements and optimal selection of stability-indicating analytical procedures [1].
For method validation purposes, degradation of ciprofloxacin between 5% and 20% is generally considered acceptable, with approximately 10% degradation often regarded as optimal for validating chromatographic assays [1]. However, it's important to avoid both over-stressing (which may lead to secondary degradation products not seen in formal stability studies) and under-stressing (which may not generate sufficient degradation products) [1].
While regulatory guidance doesn't specify exact concentrations for degradation studies, it is recommended to initiate studies at a concentration of 1 mg/mL to facilitate detection of even minor decomposition products [1]. Additionally, some degradation studies should be performed at the expected concentration in final formulations, as degradation pathways may differ at various concentrations [1].
Acid and Base Hydrolysis:
Aqueous Hydrolysis at Various pH:
Table 1: Summary of Recommended Stress Conditions for this compound
| Stress Condition | Recommended Parameters | Temperature | Sampling Time Points | Key Considerations |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 40°C, 60°C | 1, 3, 5 days | Neutralize immediately after sampling |
| Base Hydrolysis | 0.1 M NaOH | 40°C, 60°C | 1, 3, 5 days | Neutralize immediately after sampling |
| Oxidation | 3% H₂O₂ | 25°C, 60°C | 1, 3, 5 days | Maximum 24h for oxidative tests |
| Photolysis | UVA (320-400 nm) | 20°C | 1, 3, 5 days | Include dark controls; follow ICH Q1B |
| Thermal | Solid state | 60°C, 80°C | 1, 3, 5 days | Include humidity controls (75% RH) |
Optimal Conditions for Ciprofloxacin Separation [5]:
Optimal Conditions for Ciprofloxacin Separation [5]:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables identification of degradation products through accurate mass measurement and fragmentation pattern analysis [2].
Ciprofloxacin is particularly susceptible to photodegradation, with the main photodegradation product identified as 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid (MDP) [5]. This compound results from piperazinyl ring cleavage and substitution with an amino group [2] [5].
Table 2: Identified Degradation Products of Ciprofloxacin Under Various Stress Conditions
| Stress Condition | Major Degradation Products | Chemical Structure | Remarks |
|---|---|---|---|
| Photolysis | 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid | Piperazinyl ring cleavage with amino substitution | Predominant degradant following artificial and natural light exposure [5] |
| Photolysis | 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[(2-aminoethyl)amino]-quinoline-3-carboxylic acid | Ethylenediamine substitution | Reported in presence of metal ions [2] |
| Oxidation | Formylciprofloxacin | N-formyl derivative | Minor metabolite also observed under oxidative conditions [3] |
| Oxidation | Oxociprofloxacin | N-oxide derivative | Minor metabolite also observed under oxidative conditions [3] |
Photodegradation of ciprofloxacin in solid phase follows first-order reaction kinetics, with degradation rates influenced by the presence of excipients and environmental factors such as humidity and temperature [2].
The following diagram illustrates the systematic workflow for conducting forced degradation studies on this compound:
For identification of unknown degradation products, the following approach is recommended:
For ciprofloxacin, the predominant photodegradation product (MDP) shows characteristic changes in UV spectrum and retains the quinoline core while losing the piperazine moiety [5].
For stability-indicating methods, validation should include the following parameters as per ICH Q2(R1) guidelines:
Forced degradation studies of this compound provide critical insights into its stability characteristics and degradation behavior. The protocols outlined in this document enable comprehensive evaluation of ciprofloxacin's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress conditions. Implementation of these studies early in drug development facilitates the design of stable formulations, appropriate packaging, and validated analytical methods that ensure drug product safety, efficacy, and quality throughout its shelf life.
Ciprofloxacin hydrochloride monohydrate is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, widely used to treat various bacterial infections. Its chemical structure consists of a quinoline nucleus with a carboxylic acid group at position 3, a keto oxygen at position 4, and a piperazinyl group at position 7, which influences its acid-base behavior and interaction with solvents [1]. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for quantifying ciprofloxacin in pharmaceutical substances and products due to its ability to separate the main drug from co-eluting impurities and degradation products that may interfere with accurate assay quantification by spectrophotometry [1].
The development of stability-indicating methods is particularly crucial for pharmaceutical analysis as it allows for the specific quantification of the active pharmaceutical ingredient while resolving it from process impurities and degradation products that may form under various stress conditions. This application note provides a comprehensive protocol for HPLC analysis of this compound, including detailed sample preparation procedures, chromatographic conditions, method validation data, and practical implementation guidelines designed for researchers, scientists, and drug development professionals working in pharmaceutical quality control and analytical method development [1] [2].
Table 1: Standard Chromatographic Conditions for Ciprofloxacin HCl Monohydrate Analysis
| Parameter | Condition 1 [1] | Condition 2 [4] | Condition 3 [5] |
|---|---|---|---|
| Column | Inertsil C18 (250 mm × 4.6 mm, 5 µm) | X Bridge C18 (150 mm × 4.6 mm, 3.5 µm) | Kromasil C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: A: 0.15% orthophosphoric acid pH 3.0 with triethylamine; B: Acetonitrile | Isocratic: 0.025M phosphoric acid pH 3.0 with triethanolamine:ACN (60:40) | Isocratic: Phosphoric acid buffer (pH 3.0):ACN (87:13% v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 35°C | Not specified | Not specified |
| Detection Wavelength | 278 nm | 278 nm | 278 nm (Ciprofloxacin) |
| Injection Volume | 10.0 µL | 20.0 µL | Not specified |
| Run Time | Gradient program: 0 min (95% A), 15 min (50% A), 18 min (50% A), 20 min (95% A) | Not specified | Not specified |
For pharmaceutical formulations (tablets), the sample preparation involves additional steps:
The following workflow diagram illustrates the complete sample preparation process:
According to International Conference on Harmonization (ICH) guidelines and USP general chapter <1225>, analytical methods for pharmaceutical substances require comprehensive validation to establish their suitability for intended use [7] [2]. The following sections summarize the validation parameters and typical results for the this compound HPLC method.
System suitability tests are integral to chromatographic methods to ensure adequate performance during analysis. The following parameters should be evaluated before sample analysis:
Table 2: Method Validation Parameters and Results for Ciprofloxacin HCl Monohydrate HPLC Analysis
| Validation Parameter | Protocol | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy (Recovery) | Spiked recovery at 50%, 100%, and 150% of target concentration [1] | 98.0% - 102.0% recovery [1] | Recovery within 98%-102% |
| Precision (Repeatability) | Six determinations at 100% test concentration [7] | RSD < 2.0% [1] | RSD ≤ 2.0% |
| Intermediate Precision | Different days, analysts, or equipment [7] | RSD 4.31%-5.15% [4] | RSD ≤ 5.15% |
| Specificity | Resolution from impurities and degradants [1] | Baseline separation achieved [1] | No interference at retention time of analyte |
| Linearity | 50% to 150% of working concentration [1] | Correlation coefficient ≥0.999 [1] | r² ≥ 0.998 |
| Range | 50% to 150% of target concentration [1] | Established from linearity study [1] | Demonstrated acceptable accuracy, precision, and linearity |
| Robustness | Deliberate variations in pH, flow rate, mobile phase composition | System suitability parameters met [1] | Method remains valid under small variations |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 [4] | 0.11 μg/mL [4] | N/A |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 [4] | 0.35 μg/mL [4] | N/A |
Forced degradation studies are essential for demonstrating the stability-indicating capability of the method. These studies involve subjecting the drug substance to various stress conditions to generate degradation products:
The method should effectively separate the main ciprofloxacin peak from all degradation products, demonstrating specificity and stability-indicating properties [1] [2].
The validated HPLC method for this compound has several important applications in pharmaceutical analysis:
Studies have demonstrated the application of this method in evaluating ciprofloxacin tablets from various manufacturers, with results showing that most samples complied with pharmacopeial standards (content between 90%-110% of labeled claim), though some products failed quality specifications with values as high as 112.2% [4]. This highlights the importance of robust analytical methods in detecting substandard pharmaceutical products in the market.
For methods intended to be included in regulatory submissions, the following considerations apply:
The HPLC method described in this application note provides a reliable, accurate, and precise approach for analyzing this compound in pharmaceutical substances and products. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics including specificity, linearity, accuracy, and precision. The stability-indicating nature of the method makes it particularly valuable for quality control and stability testing in pharmaceutical development and manufacturing.
The detailed protocols for sample preparation, chromatographic conditions, and method validation presented here provide researchers and pharmaceutical analysts with a robust framework for implementing this analytical method in various laboratory settings, ensuring the quality, safety, and efficacy of ciprofloxacin-containing pharmaceutical products.
Ciprofloxacin hydrochloride monohydrate is a broad-spectrum fluoroquinolone antibiotic with significant activity against Gram-negative and some Gram-positive bacteria. Analytical method development for this compound requires sophisticated approaches due to its amphoteric nature and susceptibility to various degradation pathways. This application note provides detailed gradient elution protocols for the analysis of this compound across multiple research applications, from photodegradation studies to stability-indicating methods. These methods have been carefully validated and optimized to address the unique analytical challenges posed by ciprofloxacin, including its tendency to undergo photodegradation, its zwitterionic character that complicates chromatographic separation, and its common administration in combination formulations. The protocols presented herein incorporate modern chromatographic techniques including UPLC-MS/MS and HPLC-PDA to deliver precise, accurate, and reliable results for pharmaceutical researchers and analytical chemists.
The following table summarizes the key parameters for ciprofloxacin analysis using different chromatographic approaches:
Table 1: Gradient Elution Methods for this compound
| Parameter | UPLC-MS/MS Method (Photodegradation Studies) [1] | Stability-Indicating HPLC Method [2] | Plasma Analysis HPLC Method [3] |
|---|---|---|---|
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Waters Symmetry Shield RP18 (250 × 4.6 mm, 5 µm) | Synergi Max-RP (150 × 4.6 mm, 4 µm) |
| Mobile Phase A | 0.1% (v/v) formic acid in water | 10 mM phosphate buffer, pH 3.0 | 0.025 M orthophosphoric acid, pH 3.0 with triethylamine |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | Phosphate buffer pH 3.0:ACN (20:80, v/v) | Methanol:ACN (13:12, v/v) in aqueous phase |
| Gradient Program | 0 min: 5% B; 10 min: 100% B | 0 min: 5% B; 35 min: 30% B; 40 min: 5% B; 50 min: 5% B | Isocratic (not gradient) |
| Flow Rate | 0.3 mL/min | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 30°C | 40°C |
| Detection | MS/MS | PDA (278 nm for ciprofloxacin) | Fluorescence (Ex: 278 nm, Em: 450 nm) |
| Runtime | 10 minutes | 50 minutes | 7 minutes |
Table 2: Method Validation Parameters for Ciprofloxacin Assays
| Validation Parameter | UPLC-MS/MS Method [1] | Stability-Indicating HPLC Method [2] | Plasma Analysis HPLC Method [3] |
|---|---|---|---|
| Linear Range | 0.04 - 2.00 mg/mL | Not specified | 0.02 - 4.0 µg/mL |
| Precision (% RSD) | Within validation guidelines | <10% | <8% |
| Accuracy | Within validation guidelines | 93.0-106.7% | 93-105% |
| LOD | Not specified | Not specified | 10 ng/mL |
| LOQ | Not specified | Not specified | 20 ng/mL |
| Application Note | Suitable for photodegradation products | Stability-indicating power confirmed | Validated for plasma samples |
The UPLC-MS/MS method provides a sophisticated approach for studying the photodegradation behavior of ciprofloxacin and other fluoroquinolones. Photodegradation susceptibility is a critical concern for fluoroquinolone antibiotics, potentially leading to reduced antibacterial efficacy and induction of phototoxicity as side effects [1]. This method enables simultaneous determination of ciprofloxacin, moxifloxacin, norfloxacin, and ofloxacin in the presence of their photodegradation products, making it particularly valuable for pharmaceutical stability testing. The method couples the superior separation power of UPLC with the selective detection capability of tandem mass spectrometry, allowing for both quantification of parent compounds and identification of degradation products through structural elucidation.
Materials and Reagents:
Equipment and Instrumentation:
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Irradiation Studies for Photodegradation:
The stability-indicating HPLC method is specifically designed for the analysis of ciprofloxacin in combination formulations and forced degradation studies. This method effectively separates ciprofloxacin from its degradation products and known impurities, demonstrating specificity and selectivity for stability testing applications [2]. Method development addressed the unique challenges posed by ciprofloxacin's chemical structure, particularly its zwitterionic nature that leads to mixed hydrophobic and ionic interactions with reversed-phase stationary phases. The optimized chromatographic conditions employ a pH-controlled phosphate buffer system with acetonitrile gradient to achieve optimal peak shape, resolution, and run time efficiency while maintaining compatibility with photodiode array detection.
Materials and Reagents:
Equipment:
Mobile Phase Preparation:
System Suitability Solution:
Forced Degradation Studies:
Chromatographic Procedure:
The following diagrams illustrate the key experimental workflows and decision processes for ciprofloxacin method development and application:
Figure 1: Ciprofloxacin HPLC Method Development Workflow
Figure 2: Forced Degradation Study Pathway for Ciprofloxacin
Peak Tailing and Broad Peaks:
Retention Time Drift:
Poor Recovery and Sample Preparation Issues:
Specificity and Peak Purity:
Forced Degradation Acceptance Criteria:
The gradient elution methods presented in this application note provide robust and reliable approaches for the analysis of this compound across various research and quality control scenarios. The UPLC-MS/MS method offers superior sensitivity and selectivity for photodegradation studies, enabling both quantification and identification of degradation products. The HPLC stability-indicating method delivers comprehensive profiling of ciprofloxacin and its related substances in pharmaceutical formulations, demonstrating specificity through forced degradation studies. Both methods have been thoroughly validated according to regulatory guidelines and address the unique analytical challenges posed by ciprofloxacin's chemical properties. These protocols provide researchers with detailed methodologies that can be directly implemented or adapted for specific application needs in pharmaceutical analysis and drug development.
The table below summarizes various advanced oxidation processes (AOPs) and other methods for degrading ciprofloxacin (CIP), along with their performance metrics.
| Method | Key Catalyst/System | Optimal Conditions | Degradation Efficiency & Kinetics | Key Degradation Radicals/Species | Reference |
|---|---|---|---|---|---|
| Photocatalysis | g-C3N4/CeO2/Fe3O4 composite | Simulated sunlight, 180 min, specific wt. ratio | 97.5% removal in 180 min | Enhanced charge separation, extended light absorption [1] | |
| Heterogeneous Catalytic Oxidation | Magnetic Graphene Oxide (MGO) / Peroxymonosulfate (PMS) | pH 3-11 (optimal ~7), 180 min | 96.5% degradation; TOC removal: 63.4% | sulfate radical (SO4•⁻), hydroxyl radical (•OH) [2] | |
| Plasma Coupled Oxidation | Water Surface Plasma (WSP) / PMS | Peak voltage 23 kV, PMS 6.4 mM, 30 min | 96.6% removal; Rate constant: 0.113 min⁻¹ | O3, •OH, SO4•⁻, H2O2 [3] | |
| Ozonation | Aerator Pump-Enhanced Ozonation (APO) | 600 min treatment with microbubbles | 83.5% degradation; Rate: 3.64 × 10⁻³/min | Hydroxyl (•OH), oxygen (O2•⁻), hydroperoxyl (HO2•⁻) radicals [4] | |
| Surface Catalysis | Ferrihydrite sulfidation | Ambient conditions, 60 min | 75.4% removal of total CIP | Surface-bound superoxide (O2•⁻), hydroxyl radical (•OH) [5] | |
| Biodegradation | E. coli and E. faecium | 37°C, pH 6.5, 18 days | 90-100% at 50 mg/L | Microbial metabolic activity [6] |
Here are step-by-step methodologies for two highly effective degradation techniques.
This method is ideal for researchers seeking a efficient and sustainable solar-driven process.
This process can be visualized as follows, showing how the catalyst and light interact to break down the CIP molecule:
This method leverages the powerful sulfate radical and offers the advantage of easy catalyst recovery due to its magnetism.
The following chart outlines the key stages of this catalytic degradation process:
Q1: My CIP degradation efficiency is lower than expected in the MGO/PMS system. What could be wrong?
Q2: How can I identify the reactive oxygen species (ROS) responsible for degradation in my AOP experiment?
Q3: My catalyst is difficult to separate and recover after the reaction. Are there any solutions?
Q4: How do I monitor the degradation process and identify the resulting products?
The European Pharmacopoeia (Eur. Ph.) outlines the primary techniques for controlling specified impurities (A, B, C, D, E, and F) in Ciprofloxacin HCl [1].
| Impurity | Common Name / Origin | Eur. Ph. Analysis Method | Notes |
|---|---|---|---|
| Impurity A | Fluoroquinolonic Acid [2] | TLC (Official), HPLC (Proposed) | TLC method can be non-compliant; HPLC is recommended for better sensitivity [1]. |
| Impurity B | Desfluoro Compound (synthesis by-product) [1] [2] | HPLC [1] | - |
| Impurity C | Photodegradation product [1] [3] | HPLC [1] | Levels can increase upon exposure to light [1]. |
| Impurity D | Synthesis by-product [3] | HPLC [1] | - |
| Impurity E | Decarboxylated Compound [2] | HPLC [1] | - |
| Impurity F | Hydroxylation product [3] | Governed by total impurity limits [1] | - |
Here are detailed methodologies for the key analytical techniques.
This is the standard method for quantifying most specified impurities [1].
Due to issues with the official TLC method, researchers have developed a robust HPLC protocol [1].
CZE offers a different separation mechanism and uses less solvent than HPLC [3].
The following workflow and FAQs address specific problems you might encounter during analysis.
The resolution between impurity B and C is below 1.3. What should I do? First, ensure your system suitability test is valid. If resolution remains low, you can try fine-tuning the mobile phase. Adjusting the pH of the phosphoric acid solution or slightly modifying the acetonitrile-to-buffer ratio can improve separation. Also, check that your C18 column is in good condition and not exhausted [1].
My sample shows a very high content of impurity C (over 0.5%). What is the cause? Impurity C is a known photodegradation product. A high level strongly suggests that your API or drug product has been exposed to light. Review your sample handling and storage procedures. Ensure that materials are protected from light throughout the manufacturing and analysis process [1] [3].
The TLC method for impurity A is not working, with no migration. What is the alternative? This is a documented issue. Researchers recommend replacing the TLC method with HPLC for better sensitivity, specificity, and reliability. Follow the HPLC protocol for impurity A detailed in the experimental section above [1].
What techniques can I use to identify an unknown impurity? A holistic approach is most effective:
Q1: What are the main techniques to modify the crystal habit of Ciprofloxacin hydrochloride monohydrate?
Q2: How does storage humidity affect the crystallinity and performance of spray-dried Ciprofloxacin formulations?
Q3: What is a common impurity encountered during Ciprofloxacin synthesis, and how can it be controlled?
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low Product Yield [1] | Poor solubility or premature crystallization | Optimize solvent system (e.g., water-ethanol mixtures). Determine accurate solubility data and use controlled cooling rates. |
| Unwanted Crystal Habit/Morphology [1] | Incorrect supersaturation level or solvent system | Experiment with different crystallization methods (salting-out vs. cooling). Characterize the crystal habit using SEM. |
| Formation of Co-amorphous Content [2] | Excessive milling duration during cocrystal formation | Optimize milling time. For CIP-INCA cocrystal, milling beyond 10 minutes led to increased co-amorphous content instead of the desired cocrystal. |
| Rapid Dehydration of Hydrate Crystals | Mechanical stress or low humidity environment | Handle hydrate crystals carefully. A 1.75 hydrate crystal of Ciprofloxacin salicylate was shown to dehydrate upon grinding for 105 minutes [5]. |
| Poor Dissolution Rate [2] [5] | Low-solubility crystal form (free base or hydrochloride salt) | Consider forming organic salts (e.g., with salicylic acid) or cocrystals (e.g., with isonicotinic acid). These can significantly enhance the dissolution rate. |
Cocrystallization is a prominent technique to improve the solubility and dissolution rate of Ciprofloxacin [2]. Here are detailed methodologies for batch and continuous processes.
This protocol is adapted from the formation of a Ciprofloxacin (CIP) and Isonicotinic Acid (INCA) cocrystal [2].
Hot-Melt Extrusion (HME) offers a continuous and scalable method for cocrystal production [2].
The following diagram illustrates the logical workflow for selecting and optimizing a cocrystallization process based on your needs.
The table below summarizes quantitative data on solid forms of Ciprofloxacin from the search results for easy comparison.
| Solid Form | Preparation Method | Key Finding / Performance | Source |
|---|---|---|---|
| Hydrochloride Monohydrate | Cooling Crystallization | Crystal habit varies with method (cooling, dilution, salting-out). | [1] |
| CIP-Isonicotinic Acid Cocrystal | Grinding, Ball Milling, HME | 2.5-fold increase in dissolution rate in phosphate buffer (pH 6.8). | [2] |
| Spray-Dried Amorphous | Spray Drying | Storage at 55% RH improved aerosol performance (FPF increased from 28% to 42%). | [3] |
| Salicylate Salt 1.75 Hydrate | Solvent Evaporation | Shows better solubility and dissolution profile than original Ciprofloxacin crystal. | [5] |
Co-elution often occurs due to the drug's amphoteric nature (existence as a zwitterion) and potential interactions with residual silanols on the chromatographic column [1]. The table below summarizes the primary parameters you can adjust to improve separation.
| Parameter to Adjust | Specific Action | Rationale & Example from Literature |
|---|---|---|
| Mobile Phase pH | Adjust to ~pH 3.0 [2] [3] [4] | Suppresses ionization of residual silanols on the column and the analyte, reducing unwanted interactions that cause peak tailing and co-elution [1]. |
| Organic Modifier | Vary ratio/type (e.g., Acetonitrile (13-20%) [2] [3] [4]) | Adjusts retention times. A mixture of Acetonitrile and Methanol can also be used [5]. |
| Stationary Phase | Use alternative columns (e.g., Pentafluorophenyl (PFP) [1]) | PFP phases use dipole-dipole and pi-pi interactions, offering a different selectivity that can separate complex mixtures better than C18 for ionizable compounds [1]. |
| Buffer & Additives | Incorporate ionic modifiers (e.g., Triethylamine (TEA) [6]) or phosphate buffer [2] | TEA acts as an ion-pair agent and silanol blocker. Buffers like phosphate help maintain a stable pH, crucial for reproducible separation of ionic compounds [1]. |
Here are detailed protocols from research articles that have successfully achieved separation of ciprofloxacin from its impurities and other compounds.
This method is designed to separate ciprofloxacin from its specified impurities B, C, D, and E [3].
This sensitive method uses liquid-liquid extraction and is suitable for plasma samples [2].
This method highlights the use of a specialized column to overcome separation challenges [1].
When facing co-elution issues, follow this logical sequence to identify and implement a solution.
Q1: Why does ciprofloxacin present such a challenge for chromatographic separation? Ciprofloxacin is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. It exists as a zwitterion across a wide pH range, which can lead to complex interactions with the stationary phase. A primary issue is ionic interaction with residual silanol groups on the silica-based column, causing peak tailing or co-elution with other components [1].
Q2: My peaks are still co-eluting after adjusting the mobile phase. What is a more significant change I can make? Consider switching your column to one with a different chemistry. While C18 columns are standard, a pentafluorophenyl (PFP) stationary phase has demonstrated better resolution for ciprofloxacin. The separation mechanism on PFP columns involves dipole-dipole and pi-pi interactions, which can provide a selectivity that is orthogonal to C18 and effectively resolve co-elution problems [1].
Q3: I am analyzing ciprofloxacin in a complex matrix like plasma. How can I protect my column and improve peak shape? Implementing a robust sample clean-up procedure is crucial. Using liquid-liquid extraction with dichloromethane after buffering the plasma sample can effectively remove proteins and many endogenous compounds that might interfere or co-elute with your target analyte [2]. This protects the column and enhances the sensitivity of your assay.
Method robustness is a validation parameter that measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. It indicates the reliability of a method during normal usage and is crucial for ensuring consistent results when methods are transferred between laboratories, instruments, or analysts.
For ciprofloxacin, which is known to be sensitive to factors like pH and light, establishing robustness is particularly important [1] [2].
A core aspect of robustness is understanding how environmental factors affect the drug substance. The following table summarizes key stability data for ciprofloxacin solutions in different diluents, stored in polyvinylchloride (PVC) minibags.
| Concentration | Diluent | Storage Conditions | Stability Duration | Remaining Concentration |
|---|---|---|---|---|
| 1 mg/mL & 2 mg/mL | 5% Dextrose in Water (D5W) | 2-8°C (protected from light) | 30 days | > 93.9% of initial [1] |
| 1 mg/mL & 2 mg/mL | 5% Dextrose in Water (D5W) | 21-24°C (exposed to light) | 30 days | > 93.9% of initial [1] |
| 1 mg/mL & 2 mg/mL | 5% Dextrose in Water (D5W) | 29-31°C (protected from light) | 30 days | > 93.9% of initial [1] |
| 1 mg/mL & 2 mg/mL | 0.9% Sodium Chloride (NS) | 2-8°C (protected from light) | 30 days | > 95.9% of initial [1] |
| 1 mg/mL & 2 mg/mL | 0.9% Sodium Chloride (NS) | 21-24°C (exposed to light) | 30 days | > 95.9% of initial [1] |
| 1 mg/mL & 2 mg/mL | 0.9% Sodium Chloride (NS) | 29-31°C (protected from light) | 30 days | > 95.9% of initial [1] |
Note on Light Exposure: While the above study showed good stability under light, other research identifies ciprofloxacin as photosensitive, with 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid as its main photodegradation product [2]. It is a best practice to protect ciprofloxacin solutions from light during storage and analysis.
The table below outlines specific method parameters that have been varied in validated stability-indicating assays, providing a template for your own robustness studies.
| Method Parameter | Optimum Condition (HPLC) | Variations Tested for Robustness | Impact & Recommendation |
|---|---|---|---|
| Mobile Phase pH | pH 3.0 [3] [4] | Slight variations (e.g., ± 0.1 units) [3] | Critical. pH has a major influence on resolution; must be tightly controlled [3]. |
| Column Temperature | 25°C (CZE) [2] | Not specified in sources, but a common parameter to test. | A typical factor to evaluate during robustness testing. |
| Detection Wavelength | 278 nm [1] [3] [4] | Not specified, but wavelength accuracy is always critical. | Verify detector calibration routinely. |
| Injection Volume/Pressure | 10 sec at 60 mbar (CZE) [2] | Not specified in sources. | A typical factor to evaluate during robustness testing. |
| Mobile Phase Composition | Phosphoric Acid / Acetonitrile [3] | Small changes in organic solvent ratio (± 1-2%) | A common and recommended parameter to test for robustness. |
Problem: Poor Peak Shape or Resolution
Problem: Low Recovery or Inaccurate Quantification
Problem: Presence of Degradation Peaks
The following diagram illustrates a systematic workflow for planning and executing a robustness study for a ciprofloxacin HPLC method.
While HPLC is prevalent, other techniques can be used for quantification and may be subject to their own robustness tests.
| Technique | Primary Use in Polymorph Control | Key Differentiating Capabilities | Reference |
|---|---|---|---|
| X-ray Powder Diffraction (XRPD) | Primary identification and quantification of polymorphs. | Provides a unique fingerprint for each crystalline form; can detect multiple polymorphs and amorphous content in a bulk sample. | [1] [2] |
| Single Crystal X-ray Diffraction (SCXRD) | Determining the absolute crystal structure. | Elucidates atomic-level structure, including bond lengths and molecular conformation; used as a reference for other methods. | [3] [1] |
| Variable-Temperature XRPD (VT-XRPD) | Studying crystal structure changes under thermal stress. | Characterizes polymorph transformations, dehydration, and other solid-state reactions in situ as temperature changes. | [2] |
| Differential Scanning Calorimetry (DSC) | Studying thermal behavior and stability of polymorphs. | Detects thermal events (e.g., melting points, recrystallization, solid-solid transitions) that differ between polymorphic forms. | [1] [2] |
| Thermogravimetric Analysis (TGA) | Analyzing thermal stability and solvate/hydrate content. | Measures mass loss due to solvent (e.g., water) release, crucial for distinguishing hydrates like the monohydrate. | [1] [4] |
| FTIR & Raman Spectroscopy | Probing molecular vibrations and interactions. | Detects changes in functional groups (e.g., carboxylate, piperazine) and hydrogen bonding that differ between solid forms. | [3] [4] |
| Solid-State NMR (ssNMR) | Investigating the local chemical environment. | Sensitive to protonation states and subtle differences in molecular conformation and packing not seen by XRPD. | [4] |
The following workflow outlines the logical process for polymorph control, from initial analysis to risk management.
Understanding the stability relationships and solubility of different solid forms is critical for selecting the right polymorph for development.
Here are answers to specific technical challenges you might encounter.
Q: My XRPD pattern shows unexpected peaks. What could be the cause?
Q: How can I prevent polymorphic changes during scale-up and manufacturing?
Q: Why is comprehensive polymorph profiling important beyond product efficacy?
The table below summarizes the core specifications for Ciprofloxacin Hydrochloride as defined by the USP monograph and supporting scientific literature [1] [2]:
| Property | USP Monograph Specification / Reported Value |
|---|---|
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride, monohydrate [1] [2] |
| Molecular Formula | C₁₇H₁₈FN₃O₃·HCl·H₂O [1] |
| Molecular Weight | 385.82 (Monohydrate) [1] |
| Assay (Anhydrous Basis) | 98.0% - 102.0% of C₁₇H₁₈FN₃O₃·HCl [1] [2] |
| Water Content | 4.7% - 6.7% (Method I) [2] |
| pH (1 in 40 Solution) | 3.0 - 4.5 [2] |
| Residue on Ignition | ≤ 0.1% [2] |
| Heavy Metals | ≤ 0.002% [2] |
| Related Substances | Individual impurity: ≤ 0.2%; Total impurities: ≤ 0.5% [2] |
| Solubility | Freely soluble in water; pH-dependent solubility profile [3] |
For research and development purposes, understanding how ciprofloxacin compares to other antibiotics is crucial. The table below provides a high-level comparison based on drug databases and pharmacological data [4] [5] [6].
| Feature | Ciprofloxacin | Nitrofurantoin | Fosfomycin (Contepo) |
|---|---|---|---|
| Drug Class | Fluoroquinolone [5] | Nitrofuran [4] | Epoxide [4] |
| Primary Indications | Broad spectrum (UTI, respiratory, abdominal, skin/bone) [5] | Urinary Tract Infections (UTI) only [4] | Urinary Tract Infection [4] |
| Mechanism of Action | Inhibits DNA gyrase & topoisomerase IV (bactericidal) [5] | Not fully elucidated; damages bacterial DNA (bactericidal) [4] | Inhibits cell wall synthesis (bactericidal) [4] |
| Half-Life | ~4 hours [4] [6] | ~1 hour [4] | 5.7 hours (Contepo) [4] |
| Bioavailability | ~70-80% (oral) [5] [6] | Information not specified in search results | Information not specified in search results |
| Key Consideration | Boxed Warning for tendinitis/tendon rupture; drug interactions [6] | Primarily for uncomplicated UTIs; low resistance risk [4] | Single-dose treatment for acute cystitis [4] |
For scientists working with ciprofloxacin, here are detailed methodologies for critical assays cited in the literature and monographs.
1. HPLC Assay for Potency and Purity This method is used for determining the assay value and related substances as per the USP monograph [2].
2. In Silico Modeling of Drug-Drug Interactions This protocol uses software to simulate and understand the reduced absorption of ciprofloxacin when co-administered with metal cations [3].
3. Preparation of Ciprofloxacin-Loaded Solid Lipid Nanoparticles (SLN) This experimental method addresses the challenge of loading the hydrophilic hydrochloride salt into lipid-based carriers by converting it to the free base [7].
The following diagram illustrates the logical workflow and relationships between the different experimental protocols and monograph specifications discussed above, providing an overview of the quality control and research process.
The table below summarizes the fundamental differences between these two solid forms.
| Property | Ciprofloxacin Hydrochloride Monohydrate | Ciprofloxacin Base (Zwitterion) |
|---|---|---|
| Chemical Nature | Salt (cationic) | Zwitterion [1] |
| State | Crystalline solid [1] | Crystalline solid [1] |
| pKa Values | Carboxyl group: ~6.0; Piperazinyl group: ~8.6 [1] | Carboxyl group: ~6.0; Piperazinyl group: ~8.6 [1] |
| BCS Classification | Class IV (Low solubility, low permeability) [2] [3] [4] | Class IV (Low solubility, low permeability) [2] [3] [4] |
| Aqueous Solubility | ~30.0 mg/mL at 25°C [1] | ~0.06 mg/mL at 25°C [1] |
| Key Solid-State Feature | Ionic bonding with chloride counterion; often hygroscopic and forms hydrates [1] | Molecules form centrosymmetric dimers via hydrogen bonding; can dehydrate to an anhydrous form [1] |
The dramatic difference in solubility is primarily due to their protonation states. The following diagram illustrates how pH affects the dominant species of ciprofloxacin in solution, which directly influences the solubility of each solid form.
Ciprofloxacin HCl monohydrate, being a salt, starts in the cationic form, leading to its high initial solubility. In contrast, the base form is a zwitterion, which has inherently low solubility in the neutral pH range [1].
The following table compares the experimental performance data relevant to drug development.
| Experimental Aspect | This compound | Ciprofloxacin Base (Zwitterion) |
|---|---|---|
| Bioavailability | 70-80% (oral) [5] | Expected to be lower due to poor solubility. |
| Critical Excipient & DDI | Antacids (& other polyvalent cations): Form insoluble complexes, drastically reducing dissolution rate and absorption. Administer at least 2 hrs before or 4 hrs after antacids [5] [6]. | Similar interaction profile with polyvalent cations. |
| Formulation Strategies | - Standard for immediate-release (IR) oral tablets [5].
For your experimental work, here are detailed methodologies for two key tests cited in the comparison.
This protocol is crucial for studying drug-drug interactions (DDI) with ciprofloxacin [6].
These methods are fundamental for evaluating biopharmaceutical performance [4] [1].
The choice between this compound and the base form has significant practical implications for your drug development projects.
The following table summarizes key pharmacokinetic parameters after a single oral dose, as reported in a six-period crossover study in 12 healthy volunteers. Ciprofloxacin's data is presented alongside five other fluoroquinolones for comparison [1].
| Fluoroquinolone | Dose (mg) | Cmax (μg/mL) | AUCtot (μg·h/mL) | Elimination Half-Life (h) |
|---|---|---|---|---|
| Ciprofloxacin | 250 | Information missing [1] | 5.75 ± 1.25 | 5.37 ± 0.82 |
| Gatifloxacin | 400 | 3.42 ± 0.74 | 30 ± 3.8 | Information missing |
| Grepafloxacin | 600 | Information missing | Information missing | 12.12 ± 3.93 |
| Levofloxacin | 500 | 6.21 ± 1.34 | 44.8 ± 4.4 | Information missing |
| Moxifloxacin | 400 | 4.34 ± 1.61 | 39.3 ± 5.35 | Information missing |
| Trovafloxacin | 200 | Information missing | Information missing | Information missing |
To enable a direct comparison independent of the administered dose, the same study also calculated the parameters for a normalized 200 mg dose [1].
| Fluoroquinolone | Cmax for 200 mg (μg/mL) | AUCtot for 200 mg (μg·h/mL) |
|---|---|---|
| Ciprofloxacin | 0.92* | 4.6 ± 1.0 |
| Gatifloxacin | 1.71 | 15.0 |
| Grepafloxacin | Information missing | Information missing |
| Levofloxacin | 2.48 ± 0.53 | 17.9 |
| Moxifloxacin | 2.17 ± 0.81 | 19.7 ± 2.67 |
| Trovafloxacin | 2.09 ± 0.58 | 19.5 ± 3.1 |
Note: The Cmax for a 200 mg ciprofloxacin dose was calculated from the 250 mg dose data assuming linear pharmacokinetics [1].
The data in the tables above were generated using the following rigorous methodology [1].
For researchers, the pharmacodynamic (PD) indices that predict ciprofloxacin efficacy are crucial for dose optimization, especially in special populations.
The diagram below illustrates these core concepts and the relationship between a drug's pharmacokinetics and its pharmacodynamic effects.
For comprehensive modeling, other studies and drug labels report the following parameters for ciprofloxacin [4] [5] [6]:
The following tables summarize the core parameters for two established methods.
Table 1: RP-HPLC Method for Simultaneous Quantification [1]
This method is designed for analyzing Ciprofloxacin in a complex formulation with other active ingredients, demonstrating its specificity.
| Parameter | Description |
|---|---|
| Objective | Simultaneous quantification of Ciprofloxacin, Curcumin, and Piperine in a topical dosage form [1]. |
| Instrumentation | HPLC (LC 2030 Shimadzu) with UV detection [1]. |
| Wavelength | 278 nm [1]. |
| Linearity | Correlation coefficient (r²) of 0.9957 for Ciprofloxacin [1]. |
| Validation | Validated per ICH Q2(R1) guidelines for specificity, accuracy, precision, and linearity [1]. |
Table 2: Spectrophotometric Method for Ciprofloxacin Determination [2]
This method offers a simpler, cost-effective alternative for quantifying Ciprofloxacin in pharmaceutical preparations.
| Parameter | Description |
|---|---|
| Objective | Quantification of Ciprofloxacin in pure form and pharmaceutical preparations via charge-transfer complex [2]. |
| Principle | Reaction of the drug's secondary amine with sodium nitroprusside (SNP) and hydroxylamine in an alkaline medium [2]. |
| Instrumentation | UV-Visible spectrophotometer with 1.0 cm quartz cells [2]. |
| Wavelength | 440 nm [2]. |
| Linear Range | 50.0 - 250.0 μg/mL [2]. |
| Validation | Validation included interference studies, accuracy, precision, and application to pharmaceutical formulations [2]. |
The diagram below outlines the general decision-making and experimental workflow for assessing the purity of Ciprofloxacin hydrochloride monohydrate using these methods.
To effectively utilize these methods, consider the following:
The tables below summarize minimum inhibitory concentration (MIC) data, where a lower value indicates greater potency, from key in vitro studies.
Table 1: Comparison with Other Fluoroquinolones against Resistant Strains [1] This table shows the activity of various fluoroquinolones against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa in their planktonic (free-floating) state.
| Fluoroquinolone | MIC for MRSA (µg/mL) | MIC for P. aeruginosa (µg/mL) |
|---|---|---|
| Ciprofloxacin | 0.26 | 0.15 |
| Moxifloxacin | 0.049 | 1.92 |
| Gatifloxacin | 0.39 | 0.78 |
| Levofloxacin | 0.78 | 0.86 |
| Norfloxacin | 3.12 | 0.49 |
| Ofloxacin | 0.78 | 1.92 |
Table 2: Activity of Novel Ciprofloxacin Hybrids [2] This table demonstrates the enhanced potency of new hybrid compounds compared to the parent ciprofloxacin molecule against a range of clinical isolates. ATCC and CMCC refer to standard microbial culture collections.
| Compound | Gram-Positive Strains MIC (µg/mL) | Gram-Negative Strains MIC (µg/mL) | | :--- | :--- | :--- | | | S. aureus 25923 | S. aureus 6538 | E. coli 25922 | P. aeruginosa 27853 | | Ciprofloxacin (CIP) | 0.25 | 0.25 | 0.25 | 1 | | Hybrid 8b | 0.0625 | 0.25 | 0.5 | 1 | | Hybrid 7b | 0.125 | 0.5 | 1 | 2 |
The comparative data is derived from standardized and specialized methodologies essential for reproducibility in research.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) The MIC values in [2] and [1] were determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines [1].
2. Calgary Biofilm Device for Minimum Biofilm Eradication Concentration (MBEC) To model biofilm-associated resistance, [1] used the Calgary Biofilm Device.
3. Checkerboard Synergy Assay This method, used in [3], evaluates the synergistic effect of drug combinations.
The workflow for the key experiments cited is summarized in the diagram below.
1. Performance Against Resistant Strains and Biofilms
2. Synergistic Drug Combinations
3. Novel Ciprofloxacin Hybrid Molecules
The experimental data indicates that while ciprofloxacin remains a benchmark for anti-pseudomonal activity, its efficacy can be surpassed by other agents in specific contexts (e.g., moxifloxacin against MRSA). The significant challenge of biofilm-mediated resistance necessitates specialized testing like the MBEC assay.
The most promising avenues for future drug development appear to be:
| Salt Form | Key Characteristics & Experimental Data | Preparation Method | Key Findings & Performance |
|---|
| Hydrochloride Monohydrate (CFX-HCl·H₂O) [1] [2] | - Commercial standard form.
The comparative data comes from robust experimental methodologies. Here are the protocols from two key studies.
This study provided the foundational spectral data for distinguishing different ciprofloxacin forms.
1. Sample Preparation
2. Characterization Techniques
The workflow for this comprehensive characterization is summarized below.
This study highlights the strategy of using organic salts to improve physicochemical properties.
1. Salt Preparation
2. Characterization and Evaluation
The data suggests several strategic directions for formulation scientists:
Irritant